molecular formula C11H8BrNO2 B3009786 Methyl 6-bromoisoquinoline-4-carboxylate CAS No. 1256794-48-5

Methyl 6-bromoisoquinoline-4-carboxylate

Cat. No.: B3009786
CAS No.: 1256794-48-5
M. Wt: 266.094
InChI Key: LQNPZRWYMUESFQ-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 6-bromoisoquinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of various chemical products and intermediates.

Safety and Hazards

“Methyl 6-bromoisoquinoline-4-carboxylate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-bromoisoquinoline-4-carboxylate . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromoisoquinoline-4-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of isoquinoline derivatives followed by esterification. The reaction typically involves the use of bromine in the presence of a suitable solvent such as nitrobenzene . The resulting brominated product is then esterified using methanol and a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoisoquinoline-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroisoquinoline-4-carboxylate
  • Methyl 6-fluoroisoquinoline-4-carboxylate
  • Methyl 6-iodoisoquinoline-4-carboxylate

Uniqueness

Methyl 6-bromoisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 6-bromoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-13-5-7-2-3-8(12)4-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNPZRWYMUESFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256794-48-5
Record name methyl 6-bromoisoquinoline-4-carboxylate
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